

# Application Note: Protocol for Assessing Glycosuria Induced by T-1095A

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This document provides a detailed protocol for assessing the glycosuric effect of **T-1095A**, an active metabolite of the orally administered prodrug T-1095. **T-1095A** is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules.<sup>[1][2]</sup> By inhibiting SGLT2, **T-1095A** reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (glycosuria).<sup>[3][4]</sup> This mechanism provides a therapeutic approach for managing hyperglycemia in diabetes mellitus.<sup>[1]</sup> The following protocols detail the in vivo assessment of **T-1095A**-induced glycosuria in a rodent model, methods for urine collection, and quantitative analysis of urinary glucose.

## Mechanism of Action

In the kidneys, approximately 180 grams of glucose are filtered daily and almost completely reabsorbed in the proximal tubules.<sup>[5]</sup> The majority of this reabsorption (about 90%) is mediated by SGLT2, a high-capacity, low-affinity transporter located in the S1 segment of the proximal tubule.<sup>[3][5]</sup> T-1095 is an orally active prodrug that is metabolized into its active form, **T-1095A**.<sup>[1][2]</sup> **T-1095A** selectively inhibits SGLT2, thereby blocking the reabsorption of glucose and sodium from the tubular lumen back into the bloodstream.<sup>[3]</sup> This inhibition of SGLT2 lowers the renal threshold for glucose, resulting in the excretion of excess glucose in the urine, a process known as glycosuria.<sup>[4]</sup> This induced glycosuria contributes to lower overall blood glucose levels.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Caption:** T-1095A inhibits SGLT2, blocking glucose reabsorption and causing glycosuria.

## Experimental Protocol: In Vivo Assessment in Rodents

This protocol describes the assessment of T-1095-induced glycosuria in streptozotocin (STZ)-induced diabetic rats, a common model for diabetes research.[\[1\]](#)[\[6\]](#)

### 3.1 Animal Model

- Species: Male Sprague-Dawley rats.[\[1\]](#)
- Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) to induce diabetes. Monitor blood glucose levels to confirm the diabetic state.

### 3.2 Acclimatization and Housing

- House rats individually in metabolic cages designed for the separate collection of urine and feces.
- Allow for an acclimatization period of at least 3 days before the start of the experiment to minimize stress and obtain stable baseline measurements.[\[7\]](#)

### 3.3 Dosing and Administration

- T-1095 is orally active and can be mixed into the diet.[1][6]
- Prepare diets containing the vehicle (control), low-dose T-1095 (e.g., 0.03% w/w), and high-dose T-1095 (e.g., 0.1% w/w).[6]
- Provide the respective diets and water ad libitum to the control and treatment groups for the duration of the study (e.g., 4 weeks).[6]

### 3.4 Urine Collection and Processing

- At specified time points (e.g., baseline, week 1, week 4), perform a 24-hour urine collection using the metabolic cages.[7][8]
- To prevent evaporation or degradation, collection tubes can be placed on ice or contain a layer of mineral oil.[7]
- At the end of the 24-hour period, record the total urine volume for each animal.
- Centrifuge the urine samples to pellet any particulate matter.[7]
- Collect the supernatant and store at -20°C or below until analysis.

### 3.5 Quantification of Urinary Glucose

The glucose oxidase assay is a common and reliable method for quantifying glucose in urine.[7]

- Standard Curve Preparation: Prepare a series of glucose standards of known concentrations.
- Sample Preparation: Thaw urine samples and dilute as necessary to fall within the range of the standard curve.
- Assay Procedure:
  - Pipette standards and diluted urine samples into a 96-well plate.
  - Add a glucose oxidase/peroxidase reagent to each well.[7]

- Incubate the plate at a specified temperature and duration (e.g., 37°C for 30 minutes).[7]
- Measurement: Use a spectrophotometer to measure the absorbance of the colorimetric product at the appropriate wavelength.[7]
- Calculation: Determine the glucose concentration in the urine samples by comparing their absorbance values to the standard curve.[7]

3.6 Data Analysis and Presentation Calculate the total 24-hour urinary glucose excretion (UGE) using the following formula:

- Total UGE (mg/24h) = Urine Glucose Concentration (mg/mL) x Total Urine Volume (mL/24h) [7]



[Click to download full resolution via product page](#)

**Caption:** Standard workflow for assessing **T-1095A**-induced glycosuria in rodents.

## Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. The following table provides an example of expected results from a study using STZ-diabetic rats treated with T-1095 for 4 weeks.

Table 1: Effect of 4-Week T-1095 Treatment on Glycosuria and Blood Glucose in STZ-Diabetic Rats (Illustrative Data)

| Treatment Group  | Dose (% in diet) | Urine Volume (mL/24h) | Urine Glucose (mg/dL) | Total UGE (mg/24h) | Blood Glucose (mg/dL) |
|------------------|------------------|-----------------------|-----------------------|--------------------|-----------------------|
| Vehicle Control  | 0%               | 110 ± 15              | 1500 ± 250            | 1650 ± 280         | 450 ± 50              |
| T-1095 Low Dose  | 0.03%            | 125 ± 20              | 3500 ± 400            | 4375 ± 550         | 320 ± 45              |
| T-1095 High Dose | 0.1%             | 130 ± 18              | 5000 ± 500            | 6500 ± 650         | 210 ± 40              |

Data are presented as Mean ± SD. This is illustrative data based on findings that T-1095 dose-dependently increases urinary glucose excretion and reduces blood glucose levels.[1][6]

## Materials and Reagents

Table 2: List of Key Materials and Reagents

| Item          | Description/Specification                                                     |
|---------------|-------------------------------------------------------------------------------|
| Animals       | Male Sprague-Dawley rats                                                      |
| Test Compound | T-1095                                                                        |
| Equipment     | Metabolic cages, Centrifuge, Spectrophotometer (plate reader)                 |
| Reagents      | Streptozotocin (STZ), Glucose standards, Glucose Oxidase/Peroxidase assay kit |
| Consumables   | 96-well plates, Pipettes and tips, Urine collection tubes                     |

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. T-1095, an inhibitor of renal Na<sup>+</sup>-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. gpnotebook.com [gpnotebook.com]
- 6. T-1095, a renal Na<sup>+</sup>-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Protocol for Assessing Glycosuria Induced by T-1095A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681200#protocol-for-assessing-glycosuria-induced-by-t-1095a]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)